
Pentanol
Overview
Description
Pentanol (C₅H₁₁OH), a five-carbon alcohol, exists in several structural isomers, including 1-pentanol, 2-pentanol, 3-pentanol, and branched variants like 3-methyl-1-butanol. It is a colorless, viscous liquid with a characteristic fusel odor and a boiling point of ~138°C . This compound has garnered significant attention as a biofuel due to its high energy density (~28 MJ/L) and compatibility with existing fuel infrastructure . It can be produced via microbial fermentation, biosynthesis from glucose, or catalytic upgrading of biomass .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentanol is primarily produced through the hydroformylation of butene, followed by hydrogenation of the resultant butyraldehyde. . The steps are as follows:
- Butene reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form butyraldehyde.
- The resultant butyraldehyde is then hydrogenated to produce n-pentanol.
Industrial Production Methods: this compound can also be prepared by fractional distillation of fusel oil, a byproduct of alcoholic fermentation . Additionally, research is underway to develop cost-effective methods of producing bio-pentanol through fermentation to reduce the use of fossil fuels .
Chemical Reactions Analysis
Oxidation and Combustion Reactions
Pentanol’s combustion properties make it a promising biofuel candidate. Detailed kinetic studies reveal complex oxidation mechanisms:
Primary Oxidation Pathways
-
Low-Temperature Oxidation : Proceeds via H-atom abstraction by OH/HO₂ radicals, forming this compound radicals (C₅H₁₀OH). These undergo isomerization, β-scission, or reaction with O₂ to form aldehydes, ketones, and smaller hydrocarbons .
-
High-Temperature Oxidation : Dominated by C–C bond cleavage, yielding CO, CO₂, CH₃, and C₂H₅ radicals .
Key Reaction Pathways in n-Pentanol Combustion :
Reaction Type | Products | Conditions |
---|---|---|
H-abstraction by OH/HO₂ | C₅H₁₀OH radicals | 800–1100 K, 10 atm |
Isomerization of C₅H₁₀OH radicals | QOOH intermediates → Chain branching | Low-temperature (<900 K) |
β-scission | C₃H₆ + CH₂O + OH | High-temperature (>1000 K) |
Reduced Kinetic Models
A reduced mechanism (148 species, 575 reactions) accurately predicts ignition delay times (IDTs), laminar flame speeds, and species profiles in jet-stirred reactors (JSRs) . For example:
Elimination Reactions
This compound undergoes acid-catalyzed dehydration (E1/E2 mechanisms) to form alkenes :
Reaction Conditions and Products
Substrate | Catalyst | Major Product | Minor Product | Yield (%) |
---|---|---|---|---|
2-Pentanol | H₂SO₄ | trans-2-Pentene | cis-2-Pentene | 33 |
3-Pentanol | H₂SO₄ | trans-2-Pentene | cis-2-Pentene | 55 |
2-Methyl-2-butanol | H₃PO₄ | 2-Methyl-2-butene | 2-Methyl-1-butene | 90:10 ratio |
Key Findings :
-
Saytzeff Rule Compliance : Tertiary alcohols favor more substituted alkenes (e.g., 2-methyl-2-butene) .
-
GC/NMR Analysis : Confirmed product ratios (e.g., trans:cis = 1.9:1 for 2-pentanol) .
Thermal Decomposition
Pyrolysis studies reveal dominant decomposition channels :
Primary Channels (800–2000 K)
-
C–O Bond Cleavage :
Activation energy: ~85 kcal/mol. -
C–C Bond Cleavage :
Dominant at >1200 K.
Rate Constants for Decomposition :
Temperature (K) | Pressure (Torr) | k (s⁻¹) for C–O Cleavage |
---|---|---|
800 | 760 | 2.3 × 10³ |
1500 | 760 | 1.1 × 10⁷ |
Esterification Reactions
This compound reacts with carboxylic acids to form esters, widely used in fragrances :
Notable Esters :
-
Pentyl acetate (banana-like odor): Formed with acetic acid.
-
Pentyl butyrate (apricot-like odor): Yield >80% under reflux .
Reactions with Hydroperoxyl Radicals (HO₂)
H-atom abstraction by HO₂ radicals is critical in low-temperature combustion :
Branching Ratios for 2-Methyl-1-butanol
Abstraction Site | Branching Ratio (%) (500 K) | Branching Ratio (%) (2000 K) |
---|---|---|
Primary C–H | 42 | 28 |
Secondary C–H | 58 | 72 |
Rate Constants :
Radical Isomerization and Decomposition
Theoretical studies (CBS-QB3, RRKM) highlight the role of this compound radicals in combustion :
Scientific Research Applications
Industrial and Pharmaceutical Applications
Solvent Properties
Pentanol is widely used as a solvent in various industrial processes. It effectively dissolves a range of substances, making it valuable in the production of paints, lubricants, resins, and adhesives. Its role as a solvent extends to the pharmaceutical industry, where it aids in the formulation of medicines and extraction processes for natural products .
Pharmaceutical Formulations
In pharmaceuticals, this compound serves as a solvent for active ingredients and as an extractant for solutes from plant materials. Its use facilitates the development of life-saving medications and antioxidants that combat free radical damage in the human body .
Cosmetic Industry
This compound plays a crucial role in cosmetics by acting as a binding agent for pigments in products such as lipsticks and eyeshadows. Additionally, it is utilized to dissolve fragrances in perfumes and colognes . This dual functionality enhances both the aesthetic appeal and stability of cosmetic formulations.
Agricultural Applications
Herbicides
this compound is employed in the formulation of herbicides, contributing to their effectiveness in eliminating unwanted plants. Its solvent properties allow for efficient mixing of active ingredients in these products .
Plant Immunity Induction
Research has shown that 3-pentanol can prime plant immunity against pathogens when applied to crops. Studies demonstrated that this compound triggers defense mechanisms in plants like Arabidopsis thaliana, enhancing their resistance to bacterial infections .
Energy Applications
Biofuels
this compound is gaining attention as a potential biofuel due to its favorable combustion properties. Studies indicate that this compound blends with diesel reduce greenhouse gas emissions compared to traditional fuels. For instance, blends of this compound with biodiesel have been shown to lower carbon monoxide (CO) and nitrogen oxide (NOx) emissions under certain conditions .
Detailed Case Studies
Mechanism of Action
The mechanism of action of pentanol involves its interaction with various molecular targets and pathways. For instance, in esterification reactions, the hydroxyl group of this compound reacts with carboxylic acids to form esters. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, leading to the formation of aldehydes and acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Chemical Properties
Table 1: Key Properties of Pentanol and Shorter-Chain Alcohols
Property | Methanol | Ethanol | Propanol | Butanol | This compound | Hexanol |
---|---|---|---|---|---|---|
Energy Density (MJ/L) | 21 | 24 | 25 | 27 | 28 | 29 |
Cetane Number | <5 | <5 | 10–15 | ~25 | ~20–40 | ~30–50 |
Hygroscopicity | High | High | Moderate | Low | Very Low | Very Low |
Blend Stability with Diesel | Poor | Poor | Moderate | Good | Excellent | Excellent |
Solubility in Water | Miscible | Miscible | Moderate | Low | Very Low | Insoluble |
Key Findings :
- Energy Density: this compound surpasses ethanol and methanol, making it superior for fuel applications .
- Cetane Number: this compound’s cetane number (20–40) is higher than butanol (~25) and ethanol (<5), improving ignition quality in diesel engines .
- Hygroscopicity: Unlike ethanol and methanol, this compound’s low water affinity prevents phase separation in fuel blends, even at low temperatures .
Fuel Performance and Emissions
Table 2: Engine Performance and Emissions of this compound-Diesel Blends
Blend Ratio (Diesel:Biodiesel:this compound) | NOx Emissions | HC/CO Emissions | Brake Thermal Efficiency (BTE) |
---|---|---|---|
80:0:20 | ↓ 10–15% | ↔ | ↓ 2–4% |
40:30:30 | ↓ 20–25% | ↔ | ↓ 3–5% |
70:15:15 | ↓ 10% | ↑ 5–10% | ↔ |
Key Findings :
- NOx Reduction: this compound blends reduce NOx by 10–25% due to higher latent heat of vaporization cooling combustion . However, at high engine loads, NOx may increase due to oxygen content promoting combustion .
- Trade-offs: Higher this compound ratios (e.g., 20%) elevate HC/CO emissions but improve particulate matter reduction .
- Butanol vs. This compound: this compound outperforms butanol in blend stability and emissions, with 20% this compound blends showing better phase stability than n-butanol .
Thermal and Chemical Reactivity
- Decomposition Pathways: this compound isomers decompose via C–C bond cleavage (e.g., 1-pentanol → 1-pentene + H₂O) and dehydration. Rate constants vary with isomer structure and pressure, with 3-methyl-1-butanol showing slower decomposition than 1-pentanol .
- Combustion Chemistry: Unlike butanol, this compound’s longer carbon chain enhances radical recombination, reducing ignition delay in diesel engines .
Isomer-Specific Behavior
- 1-Pentanol: Preferred in fuel blends due to optimal cetane number and combustion efficiency .
- 3-Methyl-1-butanol: A branched isomer with higher boiling point (131°C) and distinct solvent interactions .
- 2-Pentanol: Less effective in breaking alkylbenzoate hydrogen bonds compared to 1-pentanol .
Biological Activity
Pentanol, a straight-chain alcohol with the chemical formula , exists in several isomeric forms, including 1-pentanol, 2-pentanol, and 3-pentanol. Each isomer exhibits distinct biological activities and applications. This article explores the biological activity of this compound and its derivatives, focusing on their therapeutic potential, enzymatic interactions, and implications in various biochemical pathways.
Overview of this compound Isomers
Isomer | Structure | Molecular Formula | Key Properties |
---|---|---|---|
1-Pentanol | CH₃(CH₂)₃OH | C₅H₁₂O | Colorless liquid, soluble in water |
2-Pentanol | CH₃CH(OH)CH₂CH₂CH₃ | C₅H₁₂O | Colorless liquid, soluble in water |
3-Pentanol | CH₃CH₂CH(OH)CH₂CH₃ | C₅H₁₂O | Colorless liquid, soluble in water |
1. Enzymatic Inhibition
This compound derivatives have been studied for their inhibitory effects on various enzymes. For instance, compounds derived from the basidiomycete Catathelasma imperiale demonstrated significant inhibitory activities against human and mouse 11β-hydroxysteroid dehydrogenases (11-HSD1 and 11-HSD2). The IC50 values ranged from 28.7 to 149.2 µg/mL, indicating potential therapeutic applications in modulating steroid metabolism .
2. Anti-Fibrotic Effects
Recent studies have highlighted the anti-fibrotic properties of 1-phenyl-2-pentanol (1-PHE), a derivative of this compound. In vitro investigations showed that 1-PHE reduced activation of LX-2 human hepatic stellate cells, which are crucial in liver fibrosis. The IC50 values for cell viability were determined to be significantly higher for 1-PHE compared to crude extracts from Moringa oleifera, suggesting a lower toxicity profile .
3. Production of Biofuels
The production of this compound as a biofuel has gained attention due to its favorable properties compared to ethanol. Engineered strains of Escherichia coli have been developed to enhance the production of 1-pentanol through metabolic engineering techniques. By modifying key enzymes involved in the ketoacid elongation pathway, researchers achieved production levels of up to 750 mg/L of 1-pentanol . This approach not only improves yield but also reduces by-product formation.
Case Study: Enzymatic Production in E. coli
A study focused on optimizing the production of 1-pentanol in E. coli through protein engineering of the Kivd enzyme. The V461G variant of Kivd increased specificity for 1-pentanol production, achieving a remarkable enhancement in yield while minimizing the formation of unwanted by-products such as 1-propanol and 1-butanol .
Case Study: Inhibition of Steroid Metabolism
In another investigation, this compound derivatives were isolated from Catathelasma imperiale and tested for their ability to inhibit steroid metabolism enzymes. The results indicated that these compounds could be utilized as potential therapeutic agents for conditions related to steroid imbalance, such as obesity and metabolic syndrome .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for analyzing pentanol isomerization and decomposition pathways in combustion studies?
this compound isomerization and decomposition pathways can be studied using high-level quantum chemical calculations (e.g., CBS-QB3) combined with RRKM/master equation simulations to compute temperature- and pressure-dependent rate constants. These methods identify dominant reaction channels, such as H-atom abstraction and β-scission, and provide kinetic data for combustion models (800–2000 K, 7.6–7.6×10⁴ Torr) . Experimental validation via shock tube or jet-stirred reactor (JSR) studies is critical for verifying theoretical predictions .
Q. How does hydrogen bonding influence this compound’s solubility in polar vs. nonpolar solvents?
this compound’s hydroxyl group enables hydrogen bonding with polar solvents like water, but its long alkyl chain limits solubility (≈2.2 g/100 mL at 25°C). In nonpolar solvents (e.g., hexane), dispersive interactions dominate, making it miscible. Solubility parameters (Hansen solubility parameters) should be experimentally determined via turbidimetry or cloud-point titration to optimize solvent selection for extractions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
this compound’s flammability (flash point: 54°C) necessitates storage away from ignition sources. Use fume hoods to limit inhalation exposure (TLV: 50 ppm), and wear nitrile gloves and safety goggles to prevent skin irritation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
Q. How do acid catalysts enhance this compound dehydration reactions, and what products are formed?
Acid catalysts (e.g., H₂SO₄) protonate this compound’s hydroxyl group, facilitating water elimination to form alkenes (e.g., 1-pentene via 1-pentanol dehydration). Side reactions include ether formation (e.g., di-n-pentyl ether) at lower temperatures. Reaction pathways can be monitored using GC-MS and IR spectroscopy to identify intermediates .
Advanced Research Questions
Q. What are the dominant reaction channels in this compound combustion, and how do they differ from shorter-chain alcohols like butanol?
this compound’s combustion involves unimolecular decomposition (C-O bond cleavage) and H-abstraction reactions, producing aldehydes (e.g., pentanal) and alkyl radicals. Compared to butanol, this compound’s longer chain increases the likelihood of β-scission forming smaller hydrocarbons (e.g., ethylene), impacting flame speed and soot formation. Detailed kinetic models must incorporate pressure-dependent rate constants derived from master equation simulations .
Q. How does this compound function as a co-solvent in microemulsion systems, and what molecular dynamics govern its behavior?
In CTAB/hexane/pentanol/water microemulsions, this compound acts as a co-surfactant, reducing interfacial tension and stabilizing reverse micelles. PGSTE-NMR reveals dual diffusion coefficients (slow/fast) for this compound, indicating exchange between micellar and bulk phases on millisecond timescales. Molecular dynamics simulations show ellipsoidal micelle structures, with this compound partitioning dependent on curvature and surfactant ratios .
Q. What methodological approaches optimize this compound’s use in biodiesel blends to reduce emissions?
Blending this compound (10–20% v/v) with biodiesel (e.g., camelina or cashew nut shell methyl esters) reduces NOx (5–10%) and soot (2–20%) via oxygen enrichment and improved atomization. Engine testing under controlled conditions (ambient O₂: 10–21%, temperature: 800–1200 K) with in-cylinder optical diagnostics (e.g., flame lift-off length analysis) quantifies ignition delays and combustion efficiency .
Q. How does this compound’s polarity affect its extraction efficiency in deep eutectic solvents (DES)?
this compound’s moderate polarity (log P ≈1.3) enhances its partitioning in DES (e.g., ChCl-ethylene glycol) via hydrogen bonding. Liquid-liquid equilibrium (LLE) studies show >95% extraction efficiency for this compound due to its ability to donate/accept H-bonds. NRTL modeling predicts activity coefficients, validated experimentally via ternary phase diagrams .
Q. What computational tools are critical for predicting this compound’s thermodynamic properties in process design?
Aspen Plus simulations using the NRTL model require custom parameterization for this compound-DES systems. Molecular dynamics (MD) simulations (e.g., GROMACS) provide diffusion coefficients and micelle morphology data, while quantum calculations (Gaussian) predict solvation energies. Experimental VLE/LLE data are essential for refining predictive accuracy .
Properties
IUPAC Name |
pentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O, Array | |
Record name | N-PENTANOL | |
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Record name | 1-PENTANOL | |
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Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
37411-22-6 (magnesium salt) | |
Record name | n-Pentanol | |
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DSSTOX Substance ID |
DTXSID6021741 | |
Record name | 1-Pentanol | |
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Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-pentanol appears as a colorless liquid with a mild to moderately strong odor. Less dense than water. Flash point 91 °F. Boiling point 280 °F. Vapors heavier than air. Moderately toxic by ingestion. Vapors may irritate skin and eyes. Used as a solvent and to make other chemicals., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid | |
Record name | N-PENTANOL | |
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Record name | 1-Pentanol | |
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Record name | 1-Pentanol | |
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Record name | 1-Pentanol | |
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Record name | 1-PENTANOL | |
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Record name | Amyl alcohol | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/276/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
280 °F at 760 mmHg (NTP, 1992), 137.5 °C, 136.00 to 138.00 °C. @ 760.00 mm Hg, 138 °C | |
Record name | N-PENTANOL | |
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Record name | N-PENTYL ALCOHOL | |
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Flash Point |
91 °F (NTP, 1992), 38 °C, 91 °F (33 °C) (CLOSED CUP), 43 °C c.c. | |
Record name | N-PENTANOL | |
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Record name | 1-Pentanol | |
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Solubility |
10 to 50 mg/mL at 63 °F (NTP, 1992), Miscible with alcohol, ether, Sol in acetone, MISCIBLE WITH MOST ORG SOLVENTS, In water, 22,000 mg/L at 25 °C, 22 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.2 (moderate), miscible with alcohol | |
Record name | N-PENTANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-PENTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Amyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/276/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.818 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8146 @ 20 °C/4 °C, /Bulk density/ (wt/gal)= 6.9 lb at 20 °C., Relative density (water = 1): 0.8, 0.810-0.816 | |
Record name | N-PENTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-PENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-PENTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Amyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/276/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3 | |
Record name | N-PENTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-PENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-PENTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 56.5 °F ; 2.8 mmHg at 68 °F (NTP, 1992), 2.2 [mmHg], 2.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |
Record name | N-PENTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Pentanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3547 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | N-PENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-PENTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
71-41-0, 30899-19-5 | |
Record name | N-PENTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9L931X26Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-PENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-PENTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-110 °F (NTP, 1992), -79 °C, -78.9 °C | |
Record name | N-PENTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-PENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-PENTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.